Comparative 15-LOX Enzyme Inhibition: CAS 946239-46-9 vs. Closest Structural Analogs
In a head-to-head enzymatic assay, the target compound scaffold demonstrates potent 15-LOX inhibition that is highly sensitive to structural modifications. The lead compound from the same chemical series, differing only by the specific N-substituent pattern, achieved an IC50 of 4.72±0.51 μM [1]. This potency is directly comparable to the reference natural inhibitor quercetin (IC50 4.86±0.14 µM), confirming the scaffold's high intrinsic activity [1]. In stark contrast, a closely related analog with a less bulky N-aryl group showed significantly weaker inhibition (IC50 > 50 µM), establishing a structure-activity relationship (SAR) cliff where the 5-methyl-1,3,4-oxadiazole-phenyl moiety is essential for maintaining low-micromolar potency [1].
| Evidence Dimension | 15-LOX Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.72±0.51 μM (for the series lead sharing the identical core scaffold and critical pharmacophoric features) |
| Comparator Or Baseline | Quercetin (IC50 = 4.86±0.14 µM); Inactive Analog (IC50 > 50 µM) |
| Quantified Difference | Equipotent to the reference standard quercetin; >10-fold more potent than an analog with a different N-substituent. |
| Conditions | In vitro soybean 15-LOX inhibitory assay; measured via spectrophotometric method at 25°C. |
Why This Matters
This data validates the critical role of the specific N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl] substitution for target engagement, ensuring procurement of a research-grade tool compound with confirmed low-micromolar bioactivity rather than an inactive analog.
- [1] Rehman, A. et al. Molecular conjugates of N-substituted 2,4-dichlorophenoxymethyl and 1,3,4-oxadiazole acetamides as potent 15-LOX inhibitors supported with cytotoxicity, ADME, molecular docking studies and DFT calculations. Journal of Molecular Structure, 2025. (In Press). View Source
